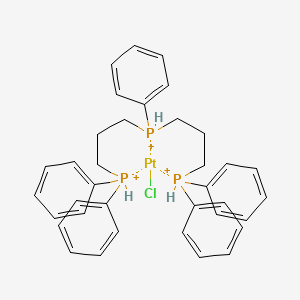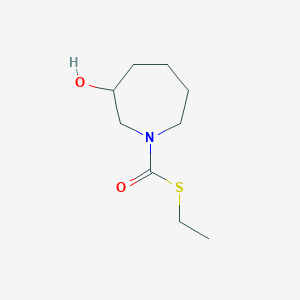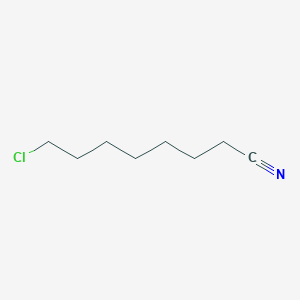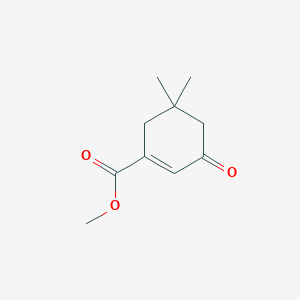
Bis(3-diphenylphosphaniumylpropyl)-phenylphosphanium;chloroplatinum
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(3-diphenylphosphaniumylpropyl)-phenylphosphanium;chloroplatinum is a complex organophosphorus compound that contains platinum
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3-diphenylphosphaniumylpropyl)-phenylphosphanium;chloroplatinum typically involves the reaction of chloroplatinic acid with 3-diphenylphosphaniumylpropyl-phenylphosphanium ligands. The reaction is carried out under controlled conditions, often in an inert atmosphere to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the desired complex.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to ensure the compound’s purity and stability. Advanced techniques like high-performance liquid chromatography (HPLC) may be used for purification.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(3-diphenylphosphaniumylpropyl)-phenylphosphanium;chloroplatinum undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of platinum.
Reduction: It can be reduced to lower oxidation states, often using reducing agents like sodium borohydride.
Substitution: Ligand substitution reactions are common, where the phosphine ligands can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often require the presence of other ligands and may be facilitated by heating or using a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of platinum complexes, while reduction may produce lower oxidation states.
Applications De Recherche Scientifique
Bis(3-diphenylphosphaniumylpropyl)-phenylphosphanium;chloroplatinum has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and carbon-carbon coupling reactions.
Biology: The compound’s potential as an anticancer agent is being explored due to its ability to interact with DNA and proteins.
Medicine: Research is ongoing to investigate its use in targeted drug delivery systems.
Industry: It is used in the production of advanced materials, including conductive polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of Bis(3-diphenylphosphaniumylpropyl)-phenylphosphanium;chloroplatinum involves its interaction with molecular targets such as DNA, proteins, and enzymes The compound can form coordination complexes with these biomolecules, leading to changes in their structure and function
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dichloro[1,3-bis(diphenylphosphino)propane]iron(II)
- Dichloronickel; 3-diphenylphosphaniumylpropyl-diphenyl-phosphonium
Uniqueness
Bis(3-diphenylphosphaniumylpropyl)-phenylphosphanium;chloroplatinum is unique due to its platinum center, which imparts distinct chemical properties compared to similar compounds containing iron or nickel. Its ability to form stable complexes and undergo various chemical reactions makes it valuable in research and industrial applications.
Propriétés
Numéro CAS |
71597-21-2 |
|---|---|
Formule moléculaire |
C36H40ClP3Pt+3 |
Poids moléculaire |
796.2 g/mol |
Nom IUPAC |
bis(3-diphenylphosphaniumylpropyl)-phenylphosphanium;chloroplatinum |
InChI |
InChI=1S/C36H37P3.ClH.Pt/c1-6-18-32(19-7-1)37(28-16-30-38(33-20-8-2-9-21-33)34-22-10-3-11-23-34)29-17-31-39(35-24-12-4-13-25-35)36-26-14-5-15-27-36;;/h1-15,18-27H,16-17,28-31H2;1H;/q;;+1/p+2 |
Clé InChI |
CJXJPKRZOPAGKU-UHFFFAOYSA-P |
SMILES canonique |
C1=CC=C(C=C1)[PH+](CCC[PH+](C2=CC=CC=C2)C3=CC=CC=C3)CCC[PH+](C4=CC=CC=C4)C5=CC=CC=C5.Cl[Pt] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Diazene, (4-methylphenyl)[[(4-methylphenyl)hydrazono]phenylmethyl]-](/img/structure/B14472359.png)
![Ethyl 2-[(cyanomethyl)sulfanyl]propanoate](/img/structure/B14472364.png)



![1-[Tert-butyl(phenacyl)phosphanyl]propan-2-one](/img/structure/B14472385.png)
![hexadecasodium;5-amino-3-[[4-[[4-[(8-amino-1-hydroxy-3,6-disulfonatonaphthalen-2-yl)diazenyl]phenyl]diazenyl]phenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate](/img/structure/B14472389.png)






